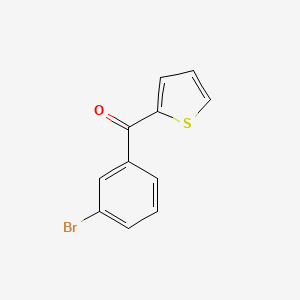

(3-Bromophenyl)(2-thienyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

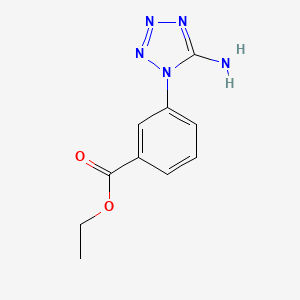

“(3-Bromophenyl)(2-thienyl)methanone” is a chemical compound with the CAS Number: 31161-47-4 . It has a molecular weight of 267.15 . The IUPAC name for this compound is (3-bromophenyl) (2-thienyl)methanone . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 267.15 . The compound should be stored at +4°C or in a refrigerator to maintain its stability.Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives have been synthesized through reactions like bromination and demethylation. These compounds, including those with bromophenol groups, have shown significant antioxidant power in vitro. The phenol with two phenolic rings and five phenolic hydroxyl groups exhibited the most potent antioxidant and radical scavenger activities, making these compounds promising molecules due to their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibitory Properties

Novel bromophenols, including natural products, have been synthesized and evaluated for their inhibitory properties against human cytosolic carbonic anhydrase II (hCA II) isozyme. These compounds showed effective hCA II inhibitory activity, with some displaying IC50 values in the range of 0.7–372 µM against hCA II. This suggests potential use as leads for generating novel carbonic anhydrase inhibitors, valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Optoelectronic Properties

Studies on the optoelectronic properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been conducted, focusing on their absorption, excitation, and fluorescence properties in various solvents. These compounds exhibit dual fluorescence with weak charge transfer separation in non-polar and polar protic/aprotic solvents. The results, supported by quantum chemistry calculations, provide insights into the effects of structure and environment on their spectroscopic properties, which are crucial for developing materials with specific optical applications (Al-Ansari, 2016).

Synthesis Techniques

Various techniques for the synthesis of bromophenol derivatives, including (3-Bromophenyl)(2-thienyl)methanone, have been explored. These techniques often involve bromination of phenol analogs and have led to the discovery of compounds with significant biological activities. For instance, some synthesized bromophenols have shown potent inhibitory activities against Candida albicans isocitrate lyase (ICL), indicating their potential as antimicrobial agents (Oh, Jeon, Han, Lee, Park, Lee, Yang, Kwon, Shin, & Lee, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

(3-bromophenyl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDVYVFIYKWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415452 |

Source

|

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1385694-70-1 |

Source

|

| Record name | (3-Bromophenyl)(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)

![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2700968.png)

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)